
Antibacterial agent 193
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
It exhibits significant antibacterial activity against the plant pathogen Rhizoctonia solani, with an IC50 value of 5.25 μg/mL . This compound is part of a broader class of antibacterial agents designed to combat bacterial infections, particularly those caused by drug-resistant bacteria.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of antibacterial agent 193 involves the derivatization of spiromarone AThe reaction conditions typically involve the use of organic solvents and catalysts to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of this compound would likely involve large-scale organic synthesis techniques. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The process would also involve rigorous purification steps to isolate the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions: Antibacterial agent 193 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often facilitated by oxidizing agents.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens and alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated derivatives.
Scientific Research Applications
Antibacterial agent 193 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the mechanisms of antibacterial activity and to develop new antibacterial agents.
Biology: It is used to investigate the effects of antibacterial agents on bacterial cell structures and functions.
Medicine: It has potential therapeutic applications in treating bacterial infections, particularly those caused by drug-resistant strains.
Industry: It is used in the development of antibacterial coatings and materials to prevent bacterial contamination and infection
Mechanism of Action
The mechanism of action of antibacterial agent 193 involves targeting bacterial cell membranes and disrupting their integrity. This leads to the leakage of cellular contents and eventual cell death. The compound also interferes with bacterial DNA replication and protein synthesis, further inhibiting bacterial growth .
Comparison with Similar Compounds
Spiromarone A: The parent compound of antibacterial agent 193, known for its antibacterial properties.
Guignardin A: Another derivative with similar antibacterial activity.
Palmarumycin B9: A related compound with comparable antibacterial effects.
Uniqueness: this compound stands out due to its specific activity against Rhizoctonia solani and its relatively low IC50 value, indicating high potency. Its unique monobenzene structure also differentiates it from other similar compounds, providing distinct chemical and biological properties .
Properties
Molecular Formula |
C23H18O4 |
|---|---|
Molecular Weight |
358.4 g/mol |
InChI |
InChI=1S/C23H18O4/c24-16-9-5-8-15-20(16)21(25)22(12-1-2-13-22)23(15)26-17-10-3-6-14-7-4-11-18(27-23)19(14)17/h1-11,21,24-25H,12-13H2 |
InChI Key |
JJDBOUHQFZSUOK-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CCC12C(C3=C(C24OC5=CC=CC6=C5C(=CC=C6)O4)C=CC=C3O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


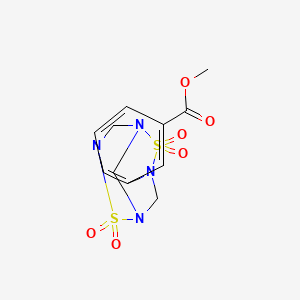

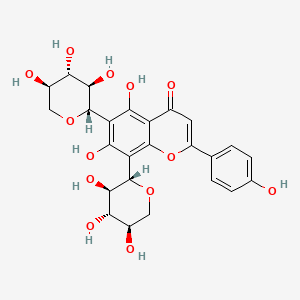
![2-[4-[6-[[5-[(2-chloro-6-methylphenyl)carbamoyl]-1,3-thiazol-2-yl]amino]-2-methylpyrimidin-4-yl]piperazin-1-yl]ethyl (2S)-2-[[2-[(9S)-7-(4-chlorophenyl)-4,5,13-trimethyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaen-9-yl]acetyl]amino]propanoate](/img/structure/B12373096.png)
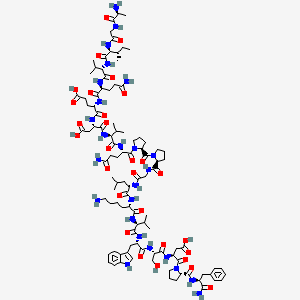
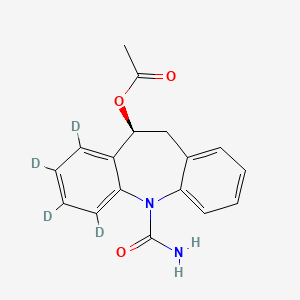
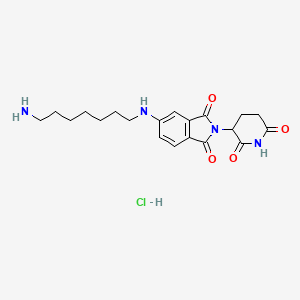
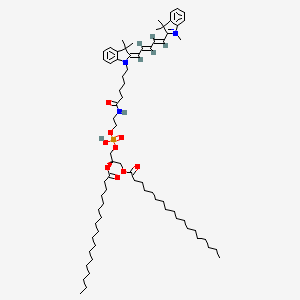
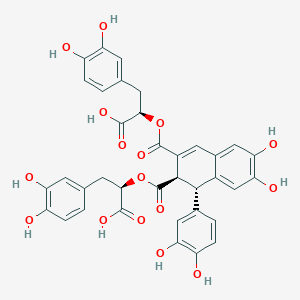
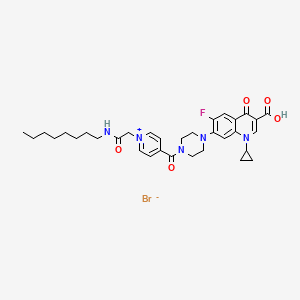
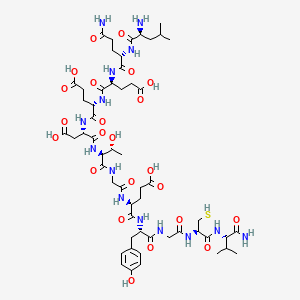
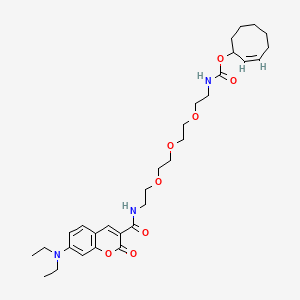
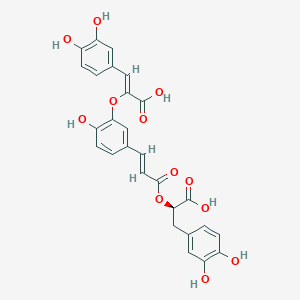
![4-[2-(2-Chloro-3-methylpyridin-4-yl)ethynyl]-5-methyl-1-pyridin-3-ylimidazole-2-carboxamide](/img/structure/B12373152.png)
